molecular formula C21H22ClN3O3S B6556768 methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate CAS No. 1040646-17-0

methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate

Cat. No.: B6556768
CAS No.: 1040646-17-0
M. Wt: 431.9 g/mol
InChI Key: PHUXULFCEVYMGB-UHFFFAOYSA-N
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Description

Methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.1070404 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cellular metabolism, such as kinases and proteases. The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as receptor tyrosine kinases, thereby modulating signal transduction processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. It also affects cell proliferation by arresting the cell cycle at specific phases, such as the G2/M phase. Furthermore, this compound influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to competitive inhibition. This binding is facilitated by the imidazo[2,1-b][1,3]thiazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The stability and efficacy of the compound can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

methyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-28-20(27)15-8-10-24(11-9-15)19(26)7-6-17-13-29-21-23-18(12-25(17)21)14-2-4-16(22)5-3-14/h2-5,12-13,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUXULFCEVYMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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